The Definitive Guide to Boc-2,4-Dimethyl-D-Phenylalanine: Structural Utility in Peptidomimetics
The Definitive Guide to Boc-2,4-Dimethyl-D-Phenylalanine: Structural Utility in Peptidomimetics
Topic: What is Boc-2,4-Dimethyl-D-Phenylalanine? Content Type: An in-depth technical guide or whitepaper on the core.[1][2] Audience: Researchers, scientists, and drug development professionals.[3]
Executive Summary
Boc-2,4-Dimethyl-D-Phenylalanine (CAS: 791625-59-7) is a highly specialized, non-canonical amino acid derivative used primarily in the synthesis of protease-resistant peptides and high-affinity receptor ligands.[2][4] Distinguished by the ortho, para-methylation pattern on its aromatic ring and the D-configuration of its alpha-carbon, this molecule serves as a critical tool for medicinal chemists seeking to constrain peptide backbone topology and enhance metabolic stability against chymotrypsin-like degradation.
This guide provides a technical deep-dive into its physicochemical properties, synthesis pathways, and optimized protocols for solid-phase peptide synthesis (SPPS).
Part 1: Chemical Identity & Structural Analysis[1]
Physicochemical Profile
The introduction of methyl groups at the 2 (ortho) and 4 (para) positions of the phenyl ring creates a unique steric and electronic environment compared to the native phenylalanine or the symmetric 2,6-dimethyl analogues.
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)-2,4-dimethyl-D-phenylalanine |
| CAS Number | 791625-59-7 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Chirality | D-Isomer ( |
| Protecting Group | Boc (tert-butyloxycarbonyl), acid-labile |
| Purity Standard | |
| Solubility | Soluble in DMF, DCM, Methanol; Insoluble in Water |
Stereochemical & Electronic Impact[1][2]
-
Conformational Constraint: The ortho-methyl group at position 2 introduces significant steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue).[1] This restricts rotation around the
(Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -C ) and (C -C ) torsion angles, forcing the side chain into specific rotameric populations that can lock bioactive conformations. -
Hydrophobicity: The addition of two methyl groups increases the LogP value relative to D-Phe, enhancing membrane permeability and hydrophobic interaction with receptor binding pockets (e.g., GPCR hydrophobic cores).
-
Electronic Effects: The methyl groups are weak electron donors (inductive effect), slightly increasing the electron density of the aromatic ring compared to unsubstituted phenylalanine. This can strengthen cation-
interactions with receptor residues like Arginine or Lysine.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Part 2: Synthesis & Production Pathways[1]
The synthesis of Boc-2,4-Dimethyl-D-Phenylalanine typically follows an asymmetric route to ensure high optical purity, which is critical for preventing racemization in downstream peptide applications.
Chemo-Enzymatic Synthesis Route
While purely chemical asymmetric hydrogenation (e.g., using Rh-DuPhos catalysts) is possible, the industrial standard often employs a chemo-enzymatic approach to maximize yield and enantioselectivity.
-
Erlenmeyer-Plöchl Azlactone Synthesis:
-
Hydrolysis & Reduction:
-
Ring opening to the enamide followed by non-stereoselective hydrogenation yields rac-N-acetyl-2,4-dimethylphenylalanine.[2]
-
-
Enzymatic Resolution (The Critical Step):
-
Deprotection & Boc-Protection:
Figure 1: Chemo-enzymatic synthesis pathway ensuring high optical purity of the D-isomer.
Part 3: Applications in Drug Development[3][9]
Metabolic Stability (The D-Isomer Advantage)
Endogenous proteases (trypsin, chymotrypsin, pepsin) evolved to recognize and cleave peptide bonds formed by L-amino acids .[2]
-
Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp). Incorporating the D-isomer renders the scissile bond unrecognizable to the enzyme's active site.[1][2]
-
Steric Shielding: The 2,4-dimethyl substitution adds bulk that physically blocks protease access to the peptide backbone, further extending plasma half-life.
Opioid Receptor Ligand Design
In the development of enkephalin and endomorphin analogues, the "tyramine" pharmacophore is crucial. While 2,6-dimethyltyrosine (Dmt) is the gold standard for
-
Application: Used as a surrogate for Phe³ or Phe⁴ in dermorphin analogues to fine-tune receptor affinity without introducing the hydrogen-bonding capacity of a hydroxyl group (as in Tyr).[1][2]
Part 4: Experimental Protocols (SPPS)
Warning: The ortho-methyl group at position 2 creates significant steric hindrance.[1][2] Standard coupling protocols (e.g., HBTU/DIPEA, 45 min) often result in incomplete coupling (deletion sequences).[1]
Optimized Coupling Protocol (Solid Phase)
This protocol assumes a standard resin (e.g., Wang or Rink Amide) and Fmoc/Boc strategy.[1][2] Since this is a Boc-protected AA, it is typically used in Boc-SPPS (TFA deprotection) or as the N-terminal residue in Fmoc-SPPS .[2]
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1][2] Reason: Stronger activation is required to overcome steric hindrance.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min).
-
Activation (Pre-activation is critical):
-
Coupling Reaction:
-
Monitoring:
-
Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.
Deprotection (Boc Removal)
If this residue is internal (in Boc-SPPS chemistry):
-
Scavengers: Add 2% Anisole or Thioanisole to prevent tert-butyl cations from re-attaching to the electron-rich dimethylphenyl ring (alkylation).[1][2]
-
Time: 2 x 15 minutes.
Figure 2: Modified SPPS cycle emphasizing extended coupling times and rigorous testing for hindered amino acids.
References
-
PubChem. (n.d.).[1][2][7] Boc-D-phenylalanine Derivatives and Analogues. National Library of Medicine.[1][2][7] Retrieved from [Link]
-
Okada, Y., et al. (2001).[1][2] 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[1][2] Bioorganic & Medicinal Chemistry. (Contextual reference for dimethylphenylalanine utility in opioids).
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104926671A - Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine - Google Patents [patents.google.com]
- 7. 4-Amino-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine | C14H20N2O4 | CID 7019658 - PubChem [pubchem.ncbi.nlm.nih.gov]
